molecular formula C11H10BrClFNO B8414751 1-(4-Bromo-2-chloro-5-fluorobenzoyl)pyrrolidine

1-(4-Bromo-2-chloro-5-fluorobenzoyl)pyrrolidine

Cat. No.: B8414751
M. Wt: 306.56 g/mol
InChI Key: KCXIVFPVMNOQPF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloro-5-fluorobenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C11H10BrClFNO and its molecular weight is 306.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrClFNO

Molecular Weight

306.56 g/mol

IUPAC Name

(4-bromo-2-chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H10BrClFNO/c12-8-6-9(13)7(5-10(8)14)11(16)15-3-1-2-4-15/h5-6H,1-4H2

InChI Key

KCXIVFPVMNOQPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4-bromo-2-chloro-5-fluorobenzoic acid (50 g, 0.25 mol) in 200 mL of EtOAc at 0° C. (ice/water bath) was added triethyl amine (237 mL, 0.50 mol), pyrrolidine (41.2 mL, 0.5 mol), followed by 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (CAS # 68957-94-8) (237 mL, 0.37 mol, 50 wt %, EtOAc). After 1 hr, the reaction was quenched with a saturated solution of NaHCO3, and extracted with EtOAc, and CH2Cl2. The combined organic layers were dried over MgSO4, filtered and concentrated. Purification of this material was accomplished by flash column chromatography using a Biotage™ 75L column, eluting with a gradient of 2%-50% EtOAc/hexanes. The product containing fractions were collected and concentrated to give the title compound (52 g, 68% yield) as a white solid: Rf=0.23 (40% EtOAc/hexanes): LRMS m/z Calcd for C11H10BrClFNO, 306.6, found, 306, 308, 310 (M+1) APCI; 1H NMR (300 MHz, CDCl3): δ 7.53 (d, J=6.2 Hz, 1H), 7.02 (d J=7.9 Hz, 1H), 3.54 (apt t, J=6.6 Hz, 2H), 3.13 (apt t, J=6.6 Hz, 2H), 1.92-1.83 (m, 4H); 100 MHz 13C NMR (CDCl3) δ 164.5, 158.1 (d, JC-F=249.5 Hz), 138.2, 134.3, 126.0, 115.5 (d, JC-F=25.5 Hz), 110.3 (d, JC-F=22.5 Hz), 47.0, 45.8, 26.0, 24.6.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
41.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
237 mL
Type
reactant
Reaction Step Two
Yield
68%

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